molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0

Allyl phenyl ether

Cat. No.: B049846
CAS No.: 1746-13-0
M. Wt: 134.17 g/mol
InChI Key: POSICDHOUBKJKP-UHFFFAOYSA-N
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Description

Allyl phenyl ether (CAS 1746-13-0) is an aromatic ether characterized by an oxygen atom bridging a phenyl group and an allyl (CH₂=CHCH₂–) moiety. It is a versatile compound in organic synthesis, notably serving as the classic substrate for the Claisen rearrangement—a thermally or photochemically induced [3,3]-sigmatropic rearrangement yielding o-allylphenol (Scheme 1) . Structural studies using microwave spectroscopy (8–14 GHz) have elucidated its planar geometry and rotational constants, critical for understanding its reactivity . Industrially, it is employed in agrochemical synthesis and as a precursor for functionalized aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl phenyl ether is typically synthesized through the reaction of sodium phenoxide with allyl bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{BrCH}_2\text{CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH=CH}_2 + \text{NaBr} ] This reaction is highly efficient, yielding almost quantitative amounts of this compound when conducted in a homogeneous solution using dimethoxyethane . When the reaction is performed as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, with optimizations for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Allyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Used in Claisen rearrangement to convert this compound to 2-allylphenol.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include halides and amines.

Major Products:

    2-Allylphenol: Formed through Claisen rearrangement.

    Epoxides and Aldehydes: Formed through oxidation reactions.

    Substituted Phenyl Ethers: Formed through nucleophilic substitution.

Scientific Research Applications

Allyl phenyl ether has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The primary mechanism of action for allyl phenyl ether involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism where the C-O bond of the ether breaks, and a new C-C bond forms between the allyl group and the ortho position of the benzene ring . The reaction is characterized by the migration of a double bond and the formation of a new double bond, leading to the formation of 2-allylphenol.

Comparison with Similar Compounds

Reactivity in Transition-Metal-Free Allylation

Allyl phenyl ether exhibits superior reactivity compared to other allyl ethers in transition-metal-free allylation reactions. For example, in the synthesis of homoallylic amines, this compound achieved an 89% atom yield (AY), significantly outperforming allyl methyl ether (18% AY), allyl benzyl ether (14% AY), and allyl acetate (19% AY) (Table 1) . The electron-withdrawing phenyl group likely stabilizes transition states, enhancing leaving-group displacement efficiency.

Claisen Rearrangement Efficiency

This compound is the benchmark substrate for Claisen rearrangements due to its balanced electronic and steric properties. In contrast, allyl ethers with bulky substituents (e.g., allyl tert-butyl silyl ether, 16% AY) or electron-donating groups (e.g., allyl methyl ether) show reduced rearrangement efficiency . Photochemical Claisen rearrangements further highlight its adaptability, as competing processes (e.g., C–O bond cleavage) are minimized compared to benzyl phenyl ether .

Industrial and Market Relevance

Global market analyses (2019–2024) rank this compound as a high-demand compound in agrochemical and pharmaceutical sectors, with production volumes exceeding those of niche allyl ethers (e.g., allyl guaiacyl ether) . Its commercial viability is attributed to scalable synthesis and diverse applications.

Environmental and Green Chemistry

This compound participates in zeolite-mediated isomerization and photo-Claisen rearrangements under mild conditions, reducing reliance on hazardous solvents . Comparatively, allyl glycidyl ether requires harsher conditions (e.g., 245°C) for epoxide transformations, limiting its green chemistry applications .

Biological Activity

Allyl phenyl ether (APE) is an organic compound with a significant interest in various fields, particularly in organic synthesis and potential biological applications. This article explores the biological activity of APE, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O and is characterized by an allyl group (C3H5) attached to a phenyl ether structure. Its chemical structure can be represented as follows:

C6H5 O CH2CH=CH2\text{C}_6\text{H}_5\text{ O CH}_2\text{CH}=\text{CH}_2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its reactivity under different conditions and its potential therapeutic applications. The following sections summarize key findings from research studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various allylic compounds, APE demonstrated significant activity against several bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Antitumor Effects

This compound has also been investigated for its antitumor properties. In vitro studies showed that APE can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The proposed mechanisms include the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and subsequent mitochondrial dysfunction.

Case Studies

  • Study on Antimicrobial Activity :
    • APE was tested against Staphylococcus aureus and Escherichia coli .
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.
    • The study concluded that APE could be a potential candidate for developing new antimicrobial agents.
  • Antitumor Activity in Breast Cancer Cells :
    • In a controlled experiment, MCF-7 cells were treated with varying concentrations of APE.
    • Results showed a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM after 48 hours.
    • Mechanistic studies revealed that APE treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress-induced apoptosis.

Reaction Mechanisms

The Claisen rearrangement of this compound has been studied extensively to understand its reactivity under high-temperature conditions. Research shows that heating APE in water at temperatures above 180 °C leads to the formation of various products, including 2-allylphenol and 2-methyl-2,3-dihydrobenzofuran. The reaction pathway involves bond breaking and formation processes, which are critical for understanding its biological interactions.

Temperature (°C)Product Yield (%)Main Product
180302-allylphenol
200562-allylphenol
250722-methyl-2,3-dihydrobenzofuran

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing allyl phenyl ether, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution using sodium phenoxide and allyl bromide under controlled heating (80–100°C). Critical steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of sodium phenoxide to allyl bromide minimizes side products like dialkylated ethers .
  • Solvent selection : Anhydrous ethanol or THF improves yield by reducing hydrolysis of the allyl bromide .
  • Purification : Distillation under reduced pressure (b.p. 76–78°C at 12 mmHg) followed by GC-MS analysis ensures >99% purity .

Q. What experimental techniques are used to confirm the Claisen rearrangement of this compound?

The Claisen rearrangement (conversion to o-allylphenol) is monitored using:

  • NMR spectroscopy : Disappearance of the allyl ether’s vinyl protons (δ 5.8–6.2 ppm) and emergence of o-allylphenol aromatic signals (δ 6.6–7.4 ppm) .
  • Kinetic analysis : First-order rate constants are derived via HPLC or inline NIR spectroscopy under controlled temperatures (180–280°C) .
  • Isotopic labeling : 13C^{13}\text{C}-labeled this compound tracks carbon migration during rearrangement .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental kinetic isotope effects (KIEs) in Claisen rearrangements be resolved?

Discrepancies arise from limitations in early experimental methods (e.g., low-resolution NMR). Modern approaches include:

  • Multisite natural-abundance NMR : Measures 13C^{13}\text{C} and 2H^{2}\text{H} KIEs at 0.1% precision, aligning with high-level DFT predictions (e.g., M06-2X/cc-pVTZ) .
  • Tunneling corrections : One-dimensional Wentzel-Kramers-Brillouin (WKB) models account for quantum tunneling in transition states, reducing KIE prediction errors by 15–20% .

Q. What computational methods elucidate the transition-state topology of this compound rearrangements?

  • ELF (Electron Localization Function) analysis : Identifies bond cleavage/formation regions (e.g., C–O bond rupture and C–C formation in Claisen rearrangement) .
  • Energy profiles : DFT calculations (B3LYP/6-311+G(d,p)) reveal van der Waals complexes and π-interaction stabilization in Pd-catalyzed allylation pathways (ΔG‡ = 37.0 kJ/mol) .
  • Nonthermal excitation studies : Femtosecond spectroscopy shows visible-light-induced rearrangement via electronic excited states, bypassing thermal activation .

Q. How do catalytic systems enhance regioselective C–H allylation using this compound?

  • Ru(p-cymene)Cl2_2 catalysts : Promote ortho-allylation of aromatic carboxylates with this compound (yields >80%, allyl-to-vinyl ratio >15:1) via carboxylate-directed C–H activation .
  • Palladium TPPTS complexes : Enable aqueous-phase allylation of phenol derivatives, with isomerization controlled by pH (optimal at pH 3–4) .

Q. What advanced kinetic methods improve efficiency in studying this compound reactions?

  • Transient flow reactors : Automated systems coupled with inline NIR spectroscopy acquire 900 data points in 15 minutes, enabling rapid Arrhenius parameter estimation (Ea_a = 85–95 kJ/mol for Claisen rearrangement) .
  • Excess acidity (X) analysis : Quantifies mechanistic shifts (A-1 vs. A-2 pathways) in acid-catalyzed hydrolysis using H0_0 acidity functions and deuterium isotope effects (kH_\text{H}/kD_\text{D} = 2.1–3.4) .

Q. Key Research Gaps and Recommendations

  • Mechanistic ambiguity : Resolve conflicting A-1/A-2 pathway assignments in acid hydrolysis using ab initio molecular dynamics .
  • Catalyst design : Explore chiral ligands for enantioselective allylations of heteroaromatics .
  • Scalability : Optimize flow-reactor designs for gram-scale Claisen rearrangements with real-time impurity tracking .

Properties

IUPAC Name

prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSICDHOUBKJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061943
Record name Allyl phenyl ether
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Molecular Weight

134.17 g/mol
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CAS No.

1746-13-0
Record name Allyl phenyl ether
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Record name Phenyl allyl ether
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Record name Allyl phenyl ether
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Record name Benzene, (2-propen-1-yloxy)-
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Record name Allyl phenyl ether
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Record name Allyl phenyl ether
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Record name ALLYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
[Compound]
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bis(1,5-cyclooctadiene)iridium tetrafluoroborate
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Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing a solution of phenol (30 g, 319 mmol) in acetonitrile (150 ml) at room temperature was added potassium carbonate (66 g, 478 mmol) and allyl bromide (49.8 g, 412 mmol). The mixture was heated to 50° C. and stirred for 3.5 hours. The solids were filtered out and the filtrate was concentrated to a minimum volume. The crude material was diluted with water (200 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (2×100 ml), dried over anhydrous magnesium sulfate, filtered, and concentrated to afford crude allyloxybenzene as brown oil (35 g); 1H NMR (300 MHz, CDCl3): δ 7.20-7.30 (m, 2H), 6.89-6.96 (m, 3H), 5.99-6.12 (m, 1H), 5.41 (d, J=17.1 Hz, 1H), 5.28 (d, J=10.5 Hz, 1H), 4.52 (d, J=5.1 Hz, 2H).
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30 g
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66 g
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49.8 g
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Synthesis routes and methods IV

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
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94 g
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155 g
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90.1%

Synthesis routes and methods V

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
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9.3 g
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denatured alcohol
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21 mL
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92%

Retrosynthesis Analysis

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